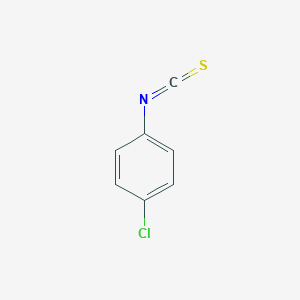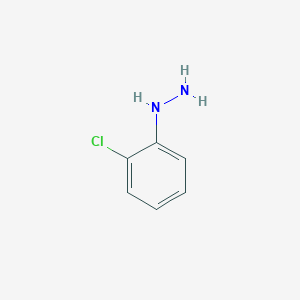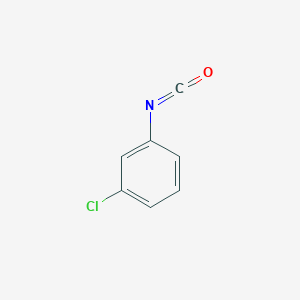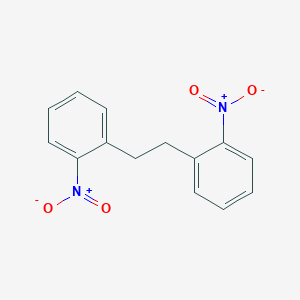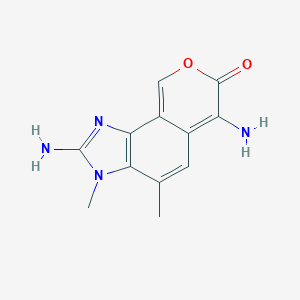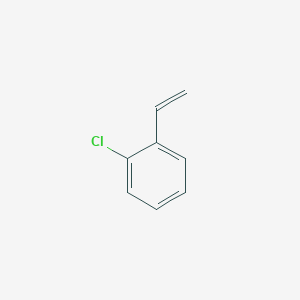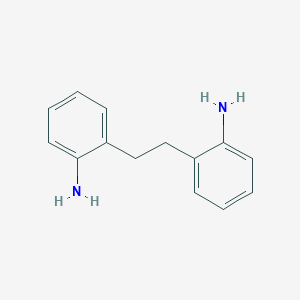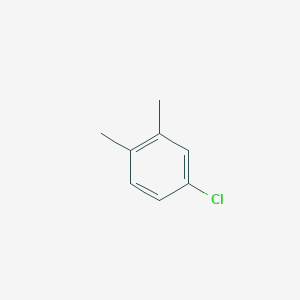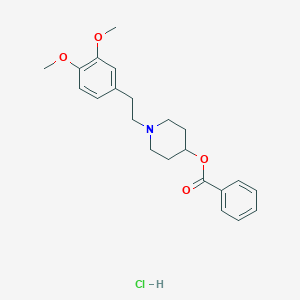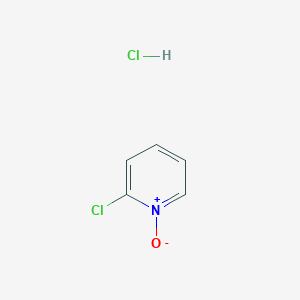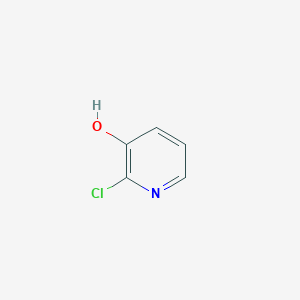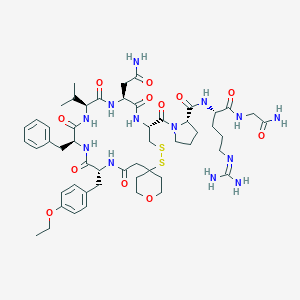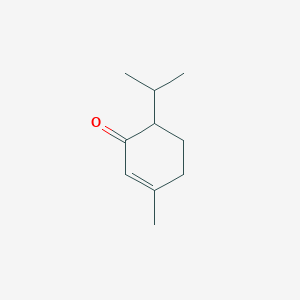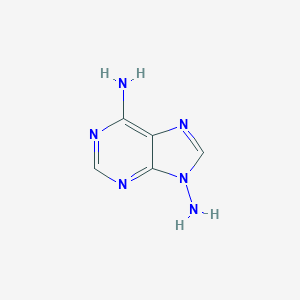
9H-Purine-6,9-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Purine-6,9-diamine, also known as 6,9-diaminopurine (DAP), is a purine derivative that is structurally similar to adenine and guanine. DAP is a potent inhibitor of purine biosynthesis and has been extensively studied for its potential applications in cancer therapy, antiviral therapy, and as a research tool in molecular biology.
Mécanisme D'action
DAP inhibits purine biosynthesis by blocking the activity of enzymes involved in the synthesis of purine nucleotides. Specifically, DAP inhibits the enzyme adenosine deaminase, which converts adenosine to inosine. Inhibition of this enzyme leads to the accumulation of adenosine and the depletion of inosine, which disrupts the normal balance of purine nucleotides in the cell.
Effets Biochimiques Et Physiologiques
DAP has been shown to have antiviral activity against a range of viruses, including herpes simplex virus, varicella-zoster virus, and human immunodeficiency virus. DAP has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. However, DAP can also have toxic effects on normal cells, leading to potential limitations in its use as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
DAP has several advantages as a research tool, including its ability to substitute for adenine in DNA and RNA, its potent inhibition of purine biosynthesis, and its broad range of applications in molecular biology. However, DAP can also be toxic to cells at high concentrations, and its effects can be difficult to interpret due to its complex mechanism of action.
Orientations Futures
Future research on DAP could focus on developing new synthesis methods to improve the purity and yield of the compound, as well as exploring its potential applications in cancer therapy and antiviral therapy. Additionally, further studies could investigate the mechanisms underlying the toxic effects of DAP on normal cells and develop strategies to mitigate these effects. Finally, research on DAP could lead to the development of new tools for studying the role of purine biosynthesis in cellular processes and disease states.
Méthodes De Synthèse
DAP can be synthesized through various methods, including the condensation of 2,6-diaminopurine with formic acid, the reaction of 2-amino-6-chloropurine with ammonia, or the reaction of 2,6-dichloropurine with ammonia. The purity and yield of DAP can be improved through purification techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
DAP has been widely used in scientific research as a tool to study DNA replication, transcription, and translation. DAP can substitute for adenine in DNA and RNA, leading to the incorporation of DAP into nucleic acids and the disruption of normal cellular processes. DAP has also been used to study the role of purine biosynthesis in cancer cells and to develop new cancer therapies.
Propriétés
Numéro CAS |
137062-87-4 |
|---|---|
Nom du produit |
9H-Purine-6,9-diamine |
Formule moléculaire |
C5H6N6 |
Poids moléculaire |
150.14 g/mol |
Nom IUPAC |
purine-6,9-diamine |
InChI |
InChI=1S/C5H6N6/c6-4-3-5(9-1-8-4)11(7)2-10-3/h1-2H,7H2,(H2,6,8,9) |
Clé InChI |
PMYVWIREDVGFIM-UHFFFAOYSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)N)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)N)N |
Synonymes |
9H-Purine-6,9-diamine (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



